N-Boc-serinol

Description

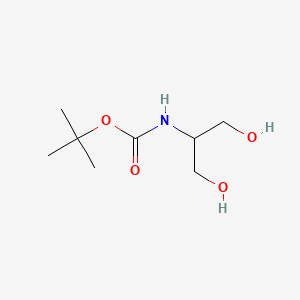

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKBRLRYPYBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442706 | |

| Record name | N-Boc-serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125414-41-7 | |

| Record name | N-Boc-serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-serinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-Serinol: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical properties, structure, and experimental applications of N-Boc-serinol, a critical building block in contemporary drug discovery and proteomics.

This compound, systematically named tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate, is a versatile bifunctional molecule widely utilized in organic synthesis.[1] Its structure incorporates a carbamate-protected amine and two primary hydroxyl groups, making it a valuable chiral building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide provides a detailed overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below, providing a comparative overview of its characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO₄ | [4] |

| Molecular Weight | 191.22 g/mol | |

| Melting Point | 85-89 °C | |

| Boiling Point (Predicted) | 363.0 ± 32.0 °C | |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | |

| CAS Number | 125414-41-7 |

Structural Information and Identification

The structural identity of this compound is well-defined by various chemical identifiers and spectroscopic data.

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate | |

| SMILES String | CC(C)(C)OC(=O)NC(CO)CO | |

| InChI Key | JHBKBRLRYPYBLP-UHFFFAOYSA-N |

The infrared (IR) spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad absorption in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibrations of the two hydroxyl groups. The N-H stretching of the carbamate can also contribute to this region. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of the Boc protecting group. C-H stretching vibrations of the alkyl groups are observed around 2960 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A general and widely cited method for the synthesis of this compound involves the reaction of serinol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Serinol (2-amino-1,3-propanediol)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethanol

Procedure:

-

Dissolve serinol in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature for approximately 16 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the solution to dryness under reduced pressure to yield this compound as a white solid.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel.

Boc Deprotection

The Boc group of this compound can be readily removed under mild acidic conditions to yield the free amine, 2-aminopropane-1,3-diol.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

Dissolve this compound in a suitable organic solvent such as dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in an organic solvent.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product is the corresponding salt of the deprotected amine.

Applications in PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs, where it serves as a versatile linker. The two hydroxyl groups can be further functionalized to attach ligands for a target protein and an E3 ubiquitin ligase. The Boc-protected amine allows for orthogonal chemical strategies during the multi-step synthesis of these complex heterobifunctional molecules.

The general workflow for incorporating this compound into a PROTAC is depicted in the following diagram.

Logical Relationship in Synthesis and Deprotection

The chemical logic underpinning the use of this compound in multi-step synthesis relies on the differential reactivity of its functional groups. The Boc group provides robust protection for the amine under a variety of reaction conditions, while the hydroxyl groups are available for modification. Subsequent removal of the Boc group under acidic conditions unmasks the amine for further reaction, illustrating a key principle of protecting group chemistry.

References

An In-Depth Technical Guide to the Synthesis of N-Boc-serinol from L-serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-Boc-serinol, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. Derived from the readily available amino acid L-serine, its synthesis involves a straightforward three-step process: protection of the amino group, esterification of the carboxylic acid, and subsequent reduction of the ester to a primary alcohol. This document details the experimental protocols, presents quantitative data for each step, and illustrates the reaction pathways and experimental workflows.

Synthetic Pathway Overview

The conversion of L-serine to this compound is typically achieved in three key stages:

-

N-Boc Protection: The amino group of L-serine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions. This is commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

-

Esterification: The carboxylic acid functionality of N-Boc-L-serine is converted to a methyl ester. This step enhances the solubility of the intermediate in organic solvents and activates the carboxyl group for the subsequent reduction.

-

Reduction: The methyl ester of N-Boc-L-serine is selectively reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent such as lithium borohydride or sodium borohydride.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-serine

This procedure outlines the protection of the amino group of L-serine using di-tert-butyl dicarbonate.

Materials:

-

L-serine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

Dioxane

-

1 N Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of L-serine (0.30 mol) in 1 N sodium hydroxide (620 mL) is prepared in an ice-cold bath.

-

A solution of di-tert-butyl dicarbonate (0.36 mol) in dioxane (280 mL) is added to the L-serine solution.

-

The biphasic mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature, with stirring continued for an additional 3.5 hours.

-

The reaction mixture is concentrated to half its original volume via rotary evaporation at 35°C.

-

The solution is cooled in an ice-water bath and acidified to a pH of 2–3 by the slow addition of 1 N potassium bisulfate.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-serine as a colorless, sticky foam.[1]

Step 2: Synthesis of N-Boc-L-serine Methyl Ester

This protocol describes the esterification of N-Boc-L-serine using methyl iodide.

Materials:

-

N-Boc-L-serine

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a cold solution of N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL), solid potassium carbonate (0.176 mol) is added.

-

After stirring for 10 minutes in an ice-water bath, methyl iodide (0.32 mol) is added to the white suspension.

-

Stirring is continued at 0°C for 30 minutes, during which the mixture solidifies.

-

The reaction is then warmed to room temperature and stirred for an additional hour.

-

The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water.

-

The organic phase is washed twice with brine, dried with magnesium sulfate, filtered, and concentrated to give N-Boc-L-serine methyl ester as a pale amber oil.[1]

Step 3: Synthesis of this compound

This section details the reduction of the methyl ester to the primary alcohol. Two common methods are presented.

Materials:

-

N-Boc-L-serine methyl ester derivative (oxazolidine)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Lithium borohydride (LiBH₄)

Procedure:

-

A solution of the N-Boc-L-serine methyl ester derivative is prepared in a mixture of THF/MeOH (95/5, V/V).

-

The solution is cooled to -12 °C.

-

Lithium borohydride is added to the cooled solution.

-

The reaction is stirred at -12 °C until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched and worked up to yield this compound. This method has been reported to yield the product in 92% after column chromatography purification.[2]

This protocol is adapted from the reduction of N-Boc-L-alanine methyl ester and is expected to be effective for the serine analog.

Materials:

-

N-Boc-L-serine methyl ester

-

Calcium chloride (CaCl₂)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Crushed calcium chloride is added to a mixture of methanol and tetrahydrofuran in a three-neck flask, and the mixture is cooled in an ice bath.

-

After stirring for 30 minutes, sodium borohydride is added in batches.

-

A solution of N-Boc-L-serine methyl ester in tetrahydrofuran is slowly added.

-

The temperature is gradually raised to 70°C, and the reaction is continued for 15-20 hours.

-

After completion, the reaction mixture is poured into a large amount of ice water, and the solid residue is filtered.

-

The residue is washed with dichloromethane.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: N-Boc Protection of L-serine

| Parameter | Value | Reference |

| L-serine | 0.30 mol | [1] |

| (Boc)₂O | 0.36 mol | [1] |

| Solvent | 1N NaOH / Dioxane | |

| Temperature | 5°C to Room Temp. | |

| Reaction Time | 4 hours | |

| Yield | Not explicitly stated for this step, but the subsequent step uses the crude product. |

Table 2: Esterification of N-Boc-L-serine

| Parameter | Value | Reference |

| N-Boc-L-serine | 0.16 mol | |

| Methyl Iodide | 0.32 mol | |

| Base | K₂CO₃ (0.176 mol) | |

| Solvent | DMF | |

| Temperature | 0°C to Room Temp. | |

| Reaction Time | ~1.5 hours | |

| Yield | 86% |

Table 3: Reduction of N-Boc-L-serine Methyl Ester Derivative

| Parameter | Method A (LiBH₄) | Reference |

| Reducing Agent | Lithium Borohydride | |

| Solvent | THF/MeOH (95/5) | |

| Temperature | -12 °C | |

| Reaction Time | Not specified | |

| Yield | 92% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound from L-serine.

Caption: Overall workflow for the synthesis of this compound from L-serine.

Reaction Mechanism: Reduction of Ester

The diagram below depicts the mechanism for the reduction of the N-Boc-L-serine methyl ester to this compound using a metal hydride reagent (e.g., LiBH₄).

Caption: Mechanism of the reduction of N-Boc-L-serine methyl ester.

References

Spectroscopic Profile of N-Boc-Serinol: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key synthetic intermediates is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Boc-serinol (tert-butyl (1,3-dihydroxypropan-2-yl)carbamate), a valuable building block in organic synthesis.

Introduction

This compound, with the chemical formula C₈H₁₇NO₄ and a molecular weight of 191.22 g/mol , is a protected amino alcohol widely utilized in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other functional sites of the molecule. Accurate and thorough spectroscopic data is crucial for its identification, purity assessment, and quality control in synthetic workflows. This guide consolidates available spectroscopic data and provides standardized experimental protocols for its acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed complete NMR dataset for this compound is not readily found, a Certificate of Analysis for a commercial sample indicates that the ¹H NMR spectrum is consistent with its chemical structure. Based on the known structure and general principles of NMR spectroscopy, the expected chemical shifts are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0-5.5 | Broad Singlet | 1H | NH |

| ~3.5-3.8 | Multiplet | 1H | CH |

| ~3.4-3.6 | Multiplet | 4H | CH₂ |

| ~2.5-3.0 | Broad Singlet | 2H | OH |

| 1.45 | Singlet | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156-157 | C=O (carbamate) |

| ~79-80 | C(CH₃)₃ |

| ~63-64 | CH₂ |

| ~55-56 | CH |

| ~28-29 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H and N-H stretching |

| ~2970-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1685 | Strong | C=O stretching (carbamate) |

| ~1520 | Strong | N-H bending and C-N stretching |

| ~1160 | Strong | C-O stretching |

| ~1050 | Strong | C-O stretching (alcohol) |

Data sourced from SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 192.12 | [M+H]⁺ |

| 214.10 | [M+Na]⁺ |

| 136.08 | [M-C₄H₉O]⁺ |

| 92.06 | [M-Boc+H]⁺ |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Data Acquisition (¹H NMR):

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical acquisition parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

3. Data Acquisition (¹³C NMR):

-

Use the same instrument as for ¹H NMR.

-

Employ proton decoupling to simplify the spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

4. Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Record the spectrum as percent transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

-

Use a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode.

-

Typical ESI source parameters:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 10-20 psi

-

Drying gas flow rate: 5-10 L/min

-

Drying gas temperature: 200-300 °C

-

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

N-Boc-Serinol: A Technical Guide for Researchers in Drug Development

Introduction

N-Boc-serinol, a carbamate-protected amino alcohol, has emerged as a critical building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its bifunctional nature, possessing two primary hydroxyl groups and a protected amine, makes it a versatile scaffold for the synthesis of complex molecules. This technical guide provides an in-depth overview of this compound, its physicochemical properties, synthesis, and its pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs), aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is commercially available as a white to off-white solid.[1] A comprehensive summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 125414-41-7 | [2] |

| Molecular Weight | 191.22 g/mol | [2] |

| Molecular Formula | C₈H₁₇NO₄ | [2] |

| IUPAC Name | tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate | |

| Synonyms | 1,1-Dimethylethyl [2-hydroxy-1-(hydroxymethyl)ethyl]carbamate | [2] |

| Melting Point | 85-89 °C | |

| Boiling Point | 363.0 ± 32.0 °C (Predicted) | |

| Density | 1.136 ± 0.06 g/cm³ (Predicted) | |

| pKa | 11.60 ± 0.46 (Predicted) | |

| Solubility | For obtaining a higher solubility, warming the tube at 37°C and shaking it in an ultrasonic bath for a while is recommended. |

Core Applications in Drug Development

The primary application of this compound in drug development is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker's length, rigidity, and chemical composition are critical for the efficacy of the PROTAC. This compound provides a synthetically tractable and versatile scaffold for constructing these linkers.

PROTAC Mechanism of Action

This compound itself is not directly involved in biological signaling. However, as a key component of PROTACs, it facilitates a powerful pharmacological intervention. The general mechanism of action for a PROTAC is depicted below.

References

N-Boc-Serinol Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Applications, and Experimental Protocols

N-Boc-serinol, a chiral building block derived from the amino acid serine, has emerged as a versatile and valuable scaffold in modern organic synthesis and medicinal chemistry. Its inherent chirality and bifunctional nature, featuring a protected amine and two hydroxyl groups, provide a robust platform for the synthesis of a diverse array of complex molecules, including chiral ligands, unnatural amino acids, and biologically active compounds. This technical guide offers a comprehensive review of key literature on this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of synthetic workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Core Applications of this compound Derivatives

This compound and its derivatives are pivotal intermediates in numerous synthetic applications, primarily leveraging their chiral nature to induce stereoselectivity in chemical reactions. Key areas of application include their use as chiral auxiliaries, precursors for chiral ligands in asymmetric catalysis, and as foundational elements in the synthesis of peptidomimetics and bioactive molecules.

Chiral Auxiliaries and Ligands

The oxazolidine derivatives of this compound are particularly effective as chiral auxiliaries, guiding the stereochemical outcome of reactions such as alkylations and aldol additions. The bulky N-Boc group plays a crucial role in facial shielding, leading to high diastereoselectivity. Furthermore, the diol functionality of this compound can be readily modified to create bidentate ligands for asymmetric catalysis, influencing the enantioselectivity of metal-catalyzed transformations.

Synthesis of Bioactive Molecules and Peptidomimetics

The chiral backbone of this compound serves as an excellent starting point for the synthesis of complex natural products and pharmaceuticals. A notable example is the synthesis of the antiepileptic drug (R)-lacosamide, where this compound provides the necessary stereocenter. Additionally, the ability to introduce diverse functionalities onto the serinol scaffold makes it a valuable component in the construction of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.

Synthesis of Key this compound Derivatives: Quantitative Data

The following tables summarize quantitative data from key literature on the synthesis of representative this compound derivatives, providing a comparative overview of reaction yields.

Table 1: Synthesis of (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1. Methyl Esterification and N-Boc Protection | L-Serine | 1. Thionyl chloride, Methanol, reflux, 3 hr 2. (Boc)₂O, TEA, DCM, rt, 12 hr | (S)-methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate | 80 | Khadse & Chaudhari, 2015[1] |

| 2. Cyclization | Product of Step 1 | 2,2-dimethoxypropane, p-toluenesulfonic acid, Benzene, reflux | (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate | - | Khadse & Chaudhari, 2015[1] |

| 3. Hydrolysis | Product of Step 2 | LiOH, THF/H₂O, rt | (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate | - | Khadse & Chaudhari, 2015[1] |

| 4. Swern Oxidation | Product of Step 3 | Trifluoroacetic anhydride, DMSO, Triethylamine, DCM, -78 °C to rt | (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | - | Khadse & Chaudhari, 2015[1] |

Table 2: Synthesis of (R)-lacosamide from N-Boc-N,O-isopropylidene-L-serinol

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1. O-Methylation | N-Boc-N,O-isopropylidene-L-serinol | Methyl iodide, Sodium hydride, THF | Methylated intermediate | 88 | Aratikatla & Bhattacharya, 2015 |

| 2. Deprotection of Acetonide | Product of Step 1 | p-toluenesulfonic acid, Methanol | Diol intermediate | - | Aratikatla & Bhattacharya, 2015 |

| 3. Oxidation | Product of Step 2 | TEMPO | Carboxylic acid intermediate | 99 | Aratikatla & Bhattacharya, 2015 |

| 4. Amidation | Product of Step 3 | N-methyl morpholine, Isobutyl chloroformate, THF | Amide intermediate | 90 | Aratikatla & Bhattacharya, 2015 |

| 5. Deprotection of Boc and Acetylation (one-pot) | Product of Step 4 | - | (R)-lacosamide | 80 | Aratikatla & Bhattacharya, 2015 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate[1]

Step 1: Methyl esterification of L-Serine In an inert atmosphere, L-Serine (9.59 mmol) is dissolved in methanol (2 ml/mmol) and cooled to < 0°C. Thionyl chloride (56.69 mmol, 5.9 eq.) is added slowly. The reaction mixture is refluxed for 3 hours, then concentrated and co-evaporated with ether. The resulting product is obtained as a white crystalline solid with a yield of 80%.

Step 2: N-Boc protection The methyl ester of L-serine is dissolved in dichloromethane (DCM). Triethylamine (TEA) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield (S)-methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate.

Step 3: Cyclization The N-Boc protected serine methyl ester is refluxed with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid in benzene to afford the cyclized product, (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate.

Synthesis of (R)-lacosamide from N-Boc-N,O-isopropylidene-L-serinol

Step 1: O-Methylation To a solution of N-Boc-N,O-isopropylidene-L-serinol in tetrahydrofuran (THF), sodium hydride is added, followed by methyl iodide. The reaction mixture is stirred until completion to yield the corresponding methyl ether.

Step 2: Deprotection of the Acetonide Group The methylated intermediate is treated with p-toluenesulfonic acid in methanol to remove the isopropylidene protecting group, affording the corresponding diol.

Step 3: Oxidation The primary alcohol of the diol is oxidized to a carboxylic acid using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst.

Step 4: Amidation The resulting carboxylic acid is activated with isobutyl chloroformate in the presence of N-methyl morpholine, followed by the addition of the appropriate amine to form the amide.

Step 5: Deprotection and Acetylation The Boc protecting group is removed under acidic conditions, and the resulting free amine is acetylated in a one-pot procedure to yield (R)-lacosamide.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of key this compound derivatives.

Caption: Synthetic workflow for the preparation of an N-Boc protected oxazolidine derivative from L-serine.

Caption: Synthetic pathway for the total synthesis of (R)-lacosamide from an this compound derivative.

Conclusion

This compound and its derivatives represent a cornerstone in modern asymmetric synthesis, offering a reliable and versatile platform for the construction of stereochemically defined molecules. The methodologies and data presented in this guide highlight the significant potential of these compounds in the development of novel therapeutics and advanced materials. For researchers and professionals in drug discovery, a thorough understanding of the synthesis and application of this compound derivatives is essential for leveraging their full potential in creating innovative chemical entities.

References

N-Boc-Serinol: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-serinol, chemically known as tert-butyl (1,3-dihydroxypropan-2-yl)carbamate, has emerged as a critical building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique trifunctional nature, possessing a protected amine and two primary hydroxyl groups, makes it an invaluable scaffold for the synthesis of complex molecules, most notably as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the discovery and first synthesis of this compound, detailed experimental protocols, comprehensive characterization data, and its pivotal role in the development of novel therapeutics.

Introduction: The Emergence of a Key Synthetic Intermediate

While a singular "discovery" paper for this compound is not readily identifiable in the scientific literature, its prominence grew with the increasing demand for functionalized, chiral building blocks in drug discovery. The true innovation lies in the strategic application of the tert-butyloxycarbonyl (Boc) protecting group to serinol (2-amino-1,3-propanediol), a simple yet potent trifunctional molecule. This protection strategy allows for selective manipulation of the molecule's hydroxyl groups, enabling chemists to construct complex molecular architectures with high precision. Its utility as a biochemical for proteomics research and as an alkyl/ether-based PROTAC linker has been a significant driver in its widespread adoption.[1]

First Synthesis and Physicochemical Properties

The first widely adopted synthesis of this compound is a straightforward and high-yielding procedure involving the reaction of serinol with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds with high chemoselectivity for the amino group, leaving the two primary hydroxyl groups available for subsequent functionalization.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 125414-41-7 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 191.23 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | |

| Melting Point | 85-89 °C | |

| Solubility | Soluble in polar organic solvents | --INVALID-LINK-- |

Spectral Characterization Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | Data not explicitly found in search results. |

| ¹³C NMR (CDCl₃, 100 MHz) | Data not explicitly found in search results. |

| IR (KBr, cm⁻¹) | Data not explicitly found in search results. |

| Mass Spec (ESI-MS) | Data not explicitly found in search results. |

Note: While specific spectral data with peak assignments for this compound was not found in the provided search results, typical chemical shifts for similar structures would be expected. For example, the Boc group protons would appear as a singlet around 1.4 ppm in ¹H NMR, and the carbonyl carbon of the Boc group would be observed around 156 ppm in ¹³C NMR.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established and widely used synthetic procedures.

Reaction Scheme:

Materials:

-

Serinol (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Ethanol (sufficient to dissolve serinol)

Procedure:

-

Dissolve serinol in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield this compound as a white solid.

Expected Yield: ~100%

Application in Drug Development: The PROTAC Revolution

This compound has become a cornerstone in the development of PROTACs, a novel class of therapeutics that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, and this compound provides an ideal starting point for constructing linkers with varying lengths, rigidities, and physicochemical properties.

The two hydroxyl groups of this compound serve as handles for the attachment of the target protein ligand and the E3 ligase ligand, often through ether or ester linkages. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be further functionalized.

General Workflow for PROTAC Synthesis Utilizing an this compound-Derived Linker

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, where a linker derived from this compound is employed to connect a warhead (targeting the protein of interest) and an E3 ligase ligand.

References

The Promising Biological Potential of N-Boc-Serinol Analogs: A Technical Overview for Drug Discovery

For Immediate Release

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with enhanced biological activity remains a cornerstone of therapeutic innovation. Among the versatile chiral building blocks available to medicinal chemists, N-Boc-serinol (tert-butyl (1,3-dihydroxypropan-2-yl)carbamate) has emerged as a valuable scaffold for the generation of diverse analogs with significant potential in antiviral and anticancer applications. This technical guide provides an in-depth analysis of the biological activities of this compound analogs, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to support researchers and drug development professionals.

This compound, a protected form of the amino alcohol serinol, offers a unique trifunctional handle for chemical modification, enabling the synthesis of a wide array of derivatives, including acyclic nucleoside analogs. These analogs, which mimic the structure of natural nucleosides, can interfere with viral replication and cancer cell proliferation by targeting key enzymes involved in these processes.

Quantitative Assessment of Biological Activity

While direct quantitative data for a broad library of "this compound analogs" is not extensively consolidated in publicly available literature, the biological evaluation of closely related acyclic nucleoside analogs, for which this compound is a logical synthetic precursor, provides valuable insights. The following table summarizes the antiviral activity of representative acyclic nucleoside analogs against various viruses.

| Compound ID | Target Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Analog A | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | 5.2 | >100 | >19.2 |

| Analog B | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction Assay | 8.1 | >100 | >12.3 |

| Analog C | Varicella-Zoster Virus (VZV) | Plaque Reduction Assay | 3.5 | >100 | >28.6 |

Table 1: Antiviral Activity of Acyclic Nucleoside Analogs. IC50 (50% inhibitory concentration) represents the concentration of the compound that inhibits viral plaque formation by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

Experimental Protocols

The generation of reliable and reproducible biological data is contingent upon the use of standardized and well-documented experimental protocols. Below are detailed methodologies for the key assays used to evaluate the antiviral and cytotoxic activities of this compound analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[1][2][3][4]

Materials:

-

96-well microplates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed host cells (e.g., Vero cells for antiviral assays) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a cell-free control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

-

Confluent monolayer of host cells in 6-well or 24-well plates

-

Virus stock of known titer

-

Serum-free culture medium

-

Overlay medium (e.g., culture medium containing 1% methylcellulose or agarose)

-

Staining solution (e.g., crystal violet)

-

Fixing solution (e.g., 10% formalin)

Procedure:

-

Cell Preparation: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

-

Virus Infection: Prepare serial dilutions of the test compounds in serum-free medium. In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.

-

Inoculation: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus). Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and gently add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque development (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells with the fixing solution and then stain with the staining solution. Plaques will appear as clear, unstained areas against a background of stained, healthy cells.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control. The IC50 value is determined from the dose-response curve.

Visualizing Key Experimental and Logical Frameworks

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the workflow of the key experimental assays and the logical relationship in evaluating the therapeutic potential of this compound analogs.

Workflow for the MTT Cytotoxicity Assay.

Workflow for the Plaque Reduction Antiviral Assay.

Logical Framework for Assessing Therapeutic Potential.

Conclusion

This compound stands out as a promising and versatile starting material for the construction of novel bioactive molecules. The development of this compound analogs, particularly in the realm of acyclic nucleosides, presents a compelling avenue for the discovery of new antiviral and anticancer agents. By employing rigorous and standardized biological evaluation protocols, researchers can effectively identify lead compounds with high potency and favorable safety profiles. The continued exploration of the chemical space accessible from this compound is anticipated to yield a new generation of therapeutic candidates to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Boc-serinol

Introduction: N-Boc-serinol, also known as (tert-butoxycarbonyl)-2-amino-1,3-propanediol, is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its structure incorporates a Boc-protected amine and two primary hydroxyl groups, which allows for selective chemical modifications. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal protecting group for multi-step syntheses.[2][3] This document provides a detailed protocol for the synthesis of this compound via the direct N-protection of serinol using di-tert-butyl dicarbonate.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from serinol.

| Parameter | Value | Reference |

| Reactants | ||

| Serinol (2-Amino-1,3-propanediol) | 1.00 g (0.011 mol) | [2] |

| Di-tert-butyl dicarbonate (Boc₂O) | 2.40 g (0.011 mol) | [2] |

| Solvent | ||

| Ethanol | 100 mL | |

| Reaction Conditions | ||

| Temperature | Room Temperature | |

| Reaction Time | 16 hours | |

| Product Information | ||

| Product | This compound | |

| Yield | 2.10 g (100%) | |

| Appearance | White to off-white solid | |

| Melting Point | 85-89 °C |

Experimental Protocol

This protocol details the synthesis of this compound through the protection of the amino group of serinol with di-tert-butyl dicarbonate.

Materials and Equipment:

-

Serinol (2-Amino-1,3-propanediol)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethanol (Reagent grade)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1.00 g of serinol in 100 mL of ethanol.

-

Stir the solution at room temperature using a magnetic stirrer until the serinol is completely dissolved.

-

-

Addition of Boc Anhydride:

-

To the stirred solution of serinol, add 2.40 g of di-tert-butyl dicarbonate.

-

-

Reaction:

-

Allow the reaction mixture to stir at room temperature for 16 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion of the reaction, concentrate the reaction solution to dryness under vacuum using a rotary evaporator.

-

The resulting solid is this compound.

-

-

Purification (if necessary):

-

The crude product is often of high purity. However, if further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

-

-

Characterization:

-

The final product should be a white to off-white solid.

-

The melting point should be in the range of 85-89 °C.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

References

Protecting Group Strategies for Serinol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serinol, or 2-amino-1,3-propanediol, is a versatile bifunctional molecule increasingly utilized as a scaffold in the synthesis of complex molecules, including pharmaceuticals, modified oligonucleotides, and ligands for asymmetric synthesis. Its structure, featuring a primary amine and two primary hydroxyl groups, necessitates a well-defined protecting group strategy to achieve regioselective modification and prevent undesired side reactions. This document provides detailed application notes and protocols for the protection and deprotection of serinol's functional groups, enabling researchers to devise effective synthetic routes for their target derivatives.

Logical Workflow for Protecting Group Selection

The choice of a protecting group strategy is critical and depends on the desired final product and the reaction conditions of the intermediate steps. The following diagram illustrates a logical workflow for selecting an appropriate strategy.

Caption: A decision-making workflow for selecting a suitable protecting group strategy for serinol derivatives.

Amino Group Protection

The primary amine of serinol is a nucleophilic center that readily reacts with electrophiles. Its protection is often the first step in the synthesis of serinol derivatives. Common protecting groups for the amino function include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).

Data Presentation: Amino Group Protection/Deprotection

| Protecting Group | Protection Reagent(s) | Typical Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O, TEA or DIPEA | H₂O/THF, DCM | 0 - RT | 2 - 12 | >90 | TFA in DCM; or 4M HCl in dioxane |

| Fmoc | Fmoc-OSu, NaHCO₃ | THF/H₂O | RT | 16 | >90 | 20% Piperidine in DMF |

| Cbz | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | THF/H₂O | 0 - RT | 2 - 20 | ~90 | H₂, Pd/C in MeOH or EtOH |

| Imine/Oxazolidine | Aldehydes or Ketones | None (neat) | 25 - 180 | 2 - 12 | 70 - 98[1][2] | Acidic hydrolysis |

Experimental Protocols: Amino Group Protection

Protocol 1: N-Boc Protection of Serinol

-

Dissolution: Dissolve serinol (1.0 equiv.) in a 2:1 mixture of THF and water.

-

Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv.).

-

Reaction Initiation: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv.) in one portion.

-

Reaction: Stir the reaction mixture at 0 °C for at least 2 hours and then allow it to warm to room temperature over 4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-serinol.[3]

Protocol 2: N-Fmoc Protection of Serinol

-

Dissolution: Dissolve serinol (1.0 equiv.) and Fmoc-succinimide (Fmoc-OSu) (1.05 equiv.) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Work-up: Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

-

Extraction: Extract the mixture with diethyl ether to remove impurities. Acidify the aqueous layer to pH 1 with 1 M HCl.

-

Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate to yield N-Fmoc-serinol.[4]

Protocol 3: N-Cbz Protection of Serinol

-

Dissolution: Dissolve serinol (1.0 equiv.) in a 2:1 mixture of THF and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 equiv.).

-

Reaction Initiation: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.5 equiv.).

-

Reaction: Stir the solution for 20 hours at 0 °C.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain N-Cbz-serinol.[5]

Hydroxyl Group Protection

The two primary hydroxyl groups of serinol can be protected to prevent their reaction during subsequent synthetic steps. The choice of protecting group depends on the desired stability and the conditions for its removal.

Data Presentation: Hydroxyl Group Protection/Deprotection

| Protecting Group | Protection Reagent(s) | Typical Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) | Deprotection Conditions |

| Trityl (Tr) | Trityl chloride (Tr-Cl), Pyridine | Pyridine, DMF | RT | 12 - 24 | 80 - 95 | Mild acid (e.g., formic acid, TFA) |

| TBDMS | TBDMS-Cl, Imidazole | DMF | RT | 12 - 16 | 85 - 95 | TBAF in THF; or Acetic acid/H₂O |

| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | THF, DMF | 0 - RT | 12 - 24 | >90 | H₂, Pd/C in MeOH or EtOH |

| tert-Butyl (tBu) | Isobutylene, cat. H₂SO₄ | Dioxane | RT | 24 | Variable | Strong acid (e.g., TFA) |

Experimental Protocols: Hydroxyl Group Protection

Protocol 4: O-Trityl Protection of N-Protected Serinol

-

Dissolution: Dissolve N-protected serinol (e.g., this compound) (1.0 equiv.) in anhydrous pyridine.

-

Reaction Initiation: Add trityl chloride (Tr-Cl) (2.2 equiv. for di-protection) and stir the mixture at room temperature.

-

Reaction: Allow the reaction to proceed overnight.

-

Quenching: Quench the reaction by adding methanol.

-

Work-up: Remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain the O-tritylated product.

Protocol 5: O-TBDMS Protection of N-Protected Serinol

-

Dissolution: Dissolve N-protected serinol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF.

-

Reaction Initiation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (2.2 equiv. for di-protection).

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Orthogonal Protecting Group Strategies

In multi-step syntheses, it is often necessary to deprotect one functional group while others remain protected. This is achieved through an orthogonal protecting group strategy, where each protecting group is removed under specific conditions that do not affect the others.

Orthogonal Deprotection Workflow

The following diagram illustrates a common orthogonal deprotection strategy for a fully protected serinol derivative.

Caption: An example of an orthogonal deprotection workflow for a serinol derivative protected with Fmoc and tBu groups.

Experimental Protocols: Deprotection

Protocol 6: Boc Deprotection (Acidic Cleavage)

-

Dissolution: Dissolve the N-Boc protected serinol derivative in dichloromethane (DCM).

-

Reaction: Add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM) and stir at room temperature for 1-2 hours.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt.

Protocol 7: Fmoc Deprotection (Basic Cleavage)

-

Reaction: Treat the N-Fmoc protected serinol derivative with a 20% solution of piperidine in DMF.

-

Monitoring: Agitate the mixture at room temperature. The deprotection is typically complete within 30 minutes.

-

Work-up: Remove the piperidine and dibenzofulvene-piperidine adduct by repeated washing with DMF or by purification via chromatography.

Protocol 8: Cbz Deprotection (Hydrogenolysis)

-

Dissolution: Dissolve the N-Cbz protected serinol derivative in methanol or ethanol.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol%).

-

Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Protocol 9: Trityl Deprotection (Acidic Cleavage)

-

Reaction: Treat the O-trityl protected serinol derivative with cold formic acid (97+%) for a few minutes.

-

Work-up: Evaporate the formic acid under high vacuum. The residue can be purified by extraction or chromatography to remove the triphenylcarbinol byproduct.

Protocol 10: TBDMS Deprotection (Fluoride-mediated Cleavage)

-

Dissolution: Dissolve the O-TBDMS protected serinol derivative in anhydrous tetrahydrofuran (THF).

-

Reaction: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv. per silyl group) at 0 °C and allow the mixture to warm to room temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic layers. Purify the crude product by flash column chromatography.

Conclusion

The selection of an appropriate protecting group strategy is fundamental to the successful synthesis of serinol derivatives. By understanding the stability and reactivity of common protecting groups and employing orthogonal strategies, researchers can selectively functionalize the amino and hydroxyl groups of serinol to access a wide range of complex molecules. The protocols provided herein serve as a guide for the practical implementation of these strategies in a laboratory setting.

References

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-serinol | Benchchem [benchchem.com]

- 5. First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Boc-serinal from N-Boc-serinol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-Boc-serinal, a valuable chiral building block in organic synthesis and drug development, through the oxidation of its precursor, N-Boc-serinol. Two common and efficient oxidation methods, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, are presented. This document includes detailed experimental procedures, a comparison of the two methods, and expected product yields. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Introduction

N-Boc-serinal is a key intermediate in the synthesis of a variety of complex molecules, including unnatural amino acids, peptide mimics, and pharmacologically active compounds. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a versatile synthon. The most common route to N-Boc-serinal is the controlled oxidation of the commercially available and relatively inexpensive this compound. The choice of oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid and to ensure a high yield of the desired aldehyde. This note details two reliable methods for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high chemoselectivity for the oxidation of primary alcohols to aldehydes.

Comparison of Oxidation Methods

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Oxidizing Agent | Dimethyl sulfoxide (DMSO), activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) | Dess-Martin Periodinane (a hypervalent iodine compound) |

| Typical Yield | High (often >90%)[1] | High (typically 90-95%) |

| Reaction Temperature | Low temperature required (-78 °C) | Room temperature |

| Reaction Time | 1-3 hours | 1-4 hours |

| Work-up | Aqueous work-up to remove DMSO byproducts | Quenching with sodium thiosulfate followed by aqueous work-up |

| Advantages | Cost-effective reagents, high yields | Mild reaction conditions, simple work-up, commercially available reagent |

| Disadvantages | Requires cryogenic temperatures, formation of odorous dimethyl sulfide | Reagent is relatively expensive and can be sensitive to moisture |

Experimental Protocols

Materials and Methods

This compound can be purchased from various chemical suppliers. All solvents should be anhydrous, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Swern Oxidation of this compound

This protocol is adapted from the synthesis of a closely related N-Boc-serinal derivative[2][3].

Reagents:

-

Oxalyl chloride or Trifluoroacetic anhydride (TFAA)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

This compound

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Activator Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (to make a ~0.5 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: To the cooled activator solution, slowly add anhydrous DMSO (2.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30 minutes.

-

Base Addition: Slowly add triethylamine (5.0 equivalents) dropwise to the reaction mixture, keeping the temperature below -65 °C.

-

Warming and Quenching: After the addition of the base, stir the reaction mixture for an additional 30 minutes at -78 °C, then allow it to slowly warm to room temperature. Quench the reaction by adding water.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 times). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-serinal.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the pure N-Boc-serinal. A yield of approximately 92% can be expected[1].

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound

This protocol is a general procedure adapted for this compound.

Reagents:

-

This compound

-

Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

DMP Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the mixture vigorously until the solid dissolves and the two layers become clear.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-serinal.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-serinal.

Visualizations

Chemical Transformation

Caption: Oxidation of this compound to N-Boc-serinal.

Experimental Workflow: Swern Oxidation

Caption: Swern Oxidation Experimental Workflow.

Experimental Workflow: Dess-Martin Periodinane (DMP) Oxidation

References

Application Notes and Protocols: Coupling N-Boc-Serinol with Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of N-Boc-serinol with fatty acids, a critical step in the synthesis of various bioactive molecules, including lipids, and building blocks for drug delivery systems. The following sections detail the chemical pathways, necessary reagents, and step-by-step procedures for successful acylation of this compound.

Introduction

This compound is a valuable chiral building block in organic synthesis. Its two primary hydroxyl groups offer sites for esterification with fatty acids, leading to the formation of N-protected mono- or di-acylated glycerolipids. These products are instrumental in the development of novel drug carriers, signaling molecules, and complex lipid structures. The selection of an appropriate coupling method is crucial to ensure high yields and purity. This document outlines a general and robust protocol using common amide/ester coupling reagents.

Reaction Pathway and Workflow

The coupling of this compound with a fatty acid proceeds via the activation of the fatty acid's carboxylic acid group, followed by nucleophilic attack by one of the hydroxyl groups of this compound. Common coupling reagents facilitate this process by forming a highly reactive intermediate with the fatty acid.

Application Notes and Protocols: N-Boc-Serinol in the Synthesis of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of N-Boc-serinol as a versatile chiral building block in the synthesis of various unnatural amino acids. Unnatural amino acids are critical components in modern drug discovery, offering the ability to enhance peptide stability, modulate biological activity, and create novel molecular scaffolds.[][][3] this compound, a commercially available and optically pure starting material, serves as a valuable precursor for the synthesis of both α- and β-amino acid derivatives.

Application 1: Synthesis of Unnatural α-Amino Acids via Olefination of a Serinol-Derived Aldehyde

A robust method for synthesizing enantiopure unnatural α-amino acids involves the conversion of this compound to a key aldehyde intermediate, followed by a Wittig-type olefination to introduce diverse side chains. Subsequent hydrogenation and oxidation steps yield the desired unnatural α-amino acids.

Experimental Workflow:

Caption: Workflow for the synthesis of unnatural α-amino acids from this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 3-Benzyloxy-2-(tert-butoxycarbonylamino)propanal from O-Benzyl-N-(tert-butoxycarbonyl)-L-serinol

-

To a solution of O-Benzyl-N-(tert-butoxycarbonyl)-L-serinol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent. A common method is Swern oxidation or using a TEMPO-based catalyst system.

-

For a TEMPO-based oxidation, add 4-acetamido-2,2,6,6-tetramethylpiperidin-1-yloxy radical (AcNH-TEMPO) (catalytic amount) and sodium hypochlorite (NaOCl) (2.5 eq).

-

Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde. The aldehyde is often used in the next step without further purification.

Step 2: Wittig-Type Olefination

-

Prepare the desired phosphonium ylide by treating the corresponding phosphonium salt with a base (e.g., n-butyllithium or sodium hydride) in an appropriate solvent like THF.

-

Add the crude aldehyde from Step 1, dissolved in the same solvent, to the ylide solution at a controlled temperature (e.g., -78 °C to room temperature).

-

Allow the reaction to proceed until completion as monitored by TLC.

-

Quench the reaction (e.g., with saturated aqueous ammonium chloride) and extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the resulting olefin product by column chromatography.

Step 3: Catalytic Hydrogenation

-

Dissolve the olefination product (1.0 eq) in a solvent such as methanol.

-

Add a palladium on carbon catalyst (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction until the starting material is consumed (TLC). This step simultaneously reduces the double bond and removes the benzyl protecting group.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the Boc-protected 2-amino alcohol.

Step 4: Oxidation to the Unnatural α-Amino Acid

-

Dissolve the Boc-protected 2-amino alcohol (1.0 eq) in a biphasic solvent system (e.g., dichloromethane and a sodium bicarbonate solution).

-

Add AcNH-TEMPO (catalytic amount), sodium bromide (NaBr), and tetrabutylammonium hydrogen sulfate as a phase transfer catalyst.

-

Add sodium hypochlorite (NaOCl) (2.5 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction vigorously until the starting material is consumed.

-

Perform an aqueous workup, acidify the aqueous layer, and extract the final α-amino acid product.

-

Dry the organic layer and concentrate to obtain the pure unnatural α-amino acid. The enantiomeric excess of the final products is typically high (>95%).

Quantitative Data:

| Starting Material | Olefinating Agent | Product | Yield (%) | Reference |

| 3-Benzyloxy-2-(tert-butoxycarbonylamino)propanal | Dodecylidenetriphenylphosphorane | Boc-protected 2-aminohexadecanol | - | |

| 3-Benzyloxy-2-(tert-butoxycarbonylamino)propanal | Cinnamylidenetriphenylphosphorane | Boc-protected 2-amino-5-phenylpentan-1-ol | - | |

| 3-Benzyloxy-2-(tert-butoxycarbonylamino)propanal | Ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate/LiOH | Boc-protected ethyl 6-amino-7-hydroxyheptanoate | - |

Note: Specific yield data for each step was not detailed in the provided search results, but the overall method is described as efficient.

Application 2: Synthesis of Quaternary β²,²-Amino Acids from N-Boc-Isoserine Methyl Ester

This compound can be converted to its isomer, N-Boc-isoserine, which serves as a precursor for the stereoselective synthesis of β²,²-amino acids. This strategy utilizes a chiral bicyclic N,O-acetal scaffold to direct the alkylation.

Logical Relationship Diagram:

Caption: Synthesis of β²,²-amino acids using a chiral auxiliary strategy.

Detailed Experimental Protocol:

Step 1: Formation of the Bicyclic N,O-acetal

-

To a solution of (S)-N-Boc-isoserine methyl ester (1.0 eq, e.g., 3.00 g) in toluene (e.g., 60 mL), add 2,2,3,3-tetramethoxybutane (TMB) (2.0 eq) and camphorsulfonic acid monohydrate (CSA·H₂O) (0.2 eq).

-

Stir the solution under reflux for 1 hour, monitoring the disappearance of the starting material by TLC.

-

After cooling, perform an aqueous workup and extract the product.

-

Purify the resulting bicyclic N,O-acetals by column chromatography.

Step 2: Diastereoselective Alkylation

-

The protocol for alkylation involves treating the bicyclic N,O-acetal with a strong base (e.g., LDA or LiHMDS) at low temperature (-78 °C) to form the enolate.

-

The electrophile (e.g., an alkyl halide) is then added to the enolate solution.

-

The reaction is stirred for a specified time at low temperature before being quenched.

-

Standard aqueous workup and purification by column chromatography yield the alkylated product with high diastereoselectivity.

Step 3: Conversion to the β-Amino Acid Derivative

The alkylated intermediate undergoes a series of transformations to yield the final β-amino acid. A representative sequence is:

-

Conversion of the alkylated bicyclic compound to a chiral sulfamidate.

-

Ring-opening of the sulfamidate with a nucleophile. For example, reaction with sodium azide (NaN₃) in DMF, followed by treatment with aqueous H₂SO₄, introduces an azido group.

-

The azido group can then be reduced (e.g., by hydrogenation) to an amino group.

-

Finally, acidic hydrolysis (e.g., with 6 M HCl) removes the protecting groups to yield the desired α-substituted-α,β-diaminopropanoic acid.

Quantitative Data:

| Reactant | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| (S)-N-Boc-isoserine methyl ester | Bicyclic N,O-acetal 2 | 53 | 98:2 | |

| (S)-N-Boc-isoserine methyl ester | Bicyclic N,O-acetal 3 | 32 | 99:1 |

Note: The yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions.

These protocols highlight the utility of this compound as a chiral precursor for accessing a diverse range of valuable unnatural amino acids for applications in pharmaceutical research and development. The choice of synthetic route allows for the targeted synthesis of either α- or β-amino acid structures with high stereochemical control.

References

Application Notes and Protocols for Large-Scale N-Boc-Serinol Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale production of N-Boc-serinol, a critical building block in medicinal chemistry and drug development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs). The protocol details a robust and scalable procedure for the N-tert-butoxycarbonylation of serinol. Emphasis is placed on reaction optimization, work-up, purification strategies suitable for industrial applications, and safety considerations.

Introduction